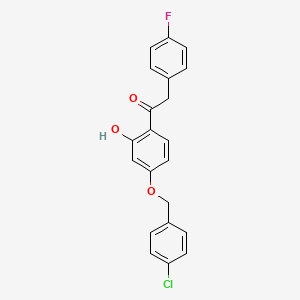
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features both chlorobenzyloxy and fluorophenyl groups
Properties
Molecular Formula |
C21H16ClFO3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C21H16ClFO3/c22-16-5-1-15(2-6-16)13-26-18-9-10-19(21(25)12-18)20(24)11-14-3-7-17(23)8-4-14/h1-10,12,25H,11,13H2 |
InChI Key |
BJIILJNXEXZRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Chlorobenzyloxy Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the chlorobenzyloxy intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl derivative, often using a Friedel-Crafts acylation reaction, to introduce the fluorophenyl group.
Final Coupling and Purification: The final product is obtained by coupling the intermediates under specific conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway chosen.
Scientific Research Applications
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Similar compounds to 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone include:
4-Chloro-1-(4-fluorophenyl)butan-1-one: This compound shares structural similarities but differs in the position and type of substituents.
4-Chlorobenzyl Alcohol: While it contains the chlorobenzyloxy group, it lacks the fluorophenyl and ethanone components.
4-Fluorophenylacetic Acid: This compound contains the fluorophenyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


